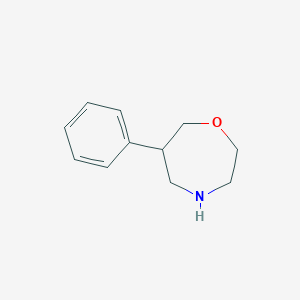

6-Phenyl-1,4-oxazepane

Description

6-Phenyl-1,4-oxazepane is a seven-membered heterocyclic compound containing one oxygen and one nitrogen atom within its ring structure. The phenyl group is substituted at position 6, conferring distinct steric and electronic properties.

Propriétés

IUPAC Name |

6-phenyl-1,4-oxazepane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-2-4-10(5-3-1)11-8-12-6-7-13-9-11/h1-5,11-12H,6-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGDVVWKTZMZNES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(CN1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Applications De Recherche Scientifique

6-Phenyl-1,4-oxazepane has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: It is used in the study of enzyme inhibitors and receptor ligands.

Industry: It is used in the production of various fine chemicals and intermediates for the pharmaceutical and agrochemical industries.

Mécanisme D'action

The mechanism of action of 6-Phenyl-1,4-oxazepane involves its interaction with specific molecular targets and pathways:

Molecular Targets: It can act on enzymes, receptors, and other proteins, modulating their activity.

Pathways Involved: The compound may influence various biochemical pathways, including those related to neurotransmission, inflammation, and cell signaling.

Comparaison Avec Des Composés Similaires

Structural and Electronic Effects

- Tosyl Groups : Compounds like 23e and 22i feature a tosyl (p-toluenesulfonyl) group at N4, which enhances stability and alters reactivity by acting as a protecting group for nitrogen .

- Chirality : Several analogs (e.g., 22i, 23e) exhibit stereogenic centers, influencing their biological activity and synthetic pathways .

Physical Properties

- Melting Points: Tosyl-substituted derivatives (e.g., 22i: 156–147°C) exhibit higher melting points than non-tosylated analogs due to increased molecular rigidity and intermolecular interactions .

- Solubility : Charged derivatives like [(4-methyl-1,4-oxazepan-6-yl)methyl]amine dihydrochloride are more water-soluble, whereas phenyl-substituted analogs likely favor organic solvents .

Spectroscopic Characterization

- NMR and IR Data : Analogs in show consistent $ ^1H $-NMR, $ ^{13}C $-NMR, and IR profiles, with phenyl groups causing characteristic aromatic proton signals (~7 ppm in $ ^1H $-NMR) and C-H stretching in IR .

- HRMS Validation : High-resolution mass spectrometry confirms molecular formulas for all analogs, ensuring synthetic accuracy .

Activité Biologique

6-Phenyl-1,4-oxazepane is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Overview of 6-Phenyl-1,4-oxazepane

6-Phenyl-1,4-oxazepane is a member of the oxazepane family, which consists of seven-membered heterocycles containing oxygen and nitrogen atoms. The structural formula can be represented as follows:

This compound is being explored for its potential applications in various therapeutic areas, including anticonvulsant and anticancer activities.

Anticonvulsant Activity

Research has indicated that derivatives of 6-amino-1,4-oxazepane exhibit notable anticonvulsant properties. A study evaluated several derivatives using the maximal electroshock (MES) and pentylenetetrazol (PTZ) tests. The N-H, N-methyl, and N-n-butyl derivatives showed moderate anticonvulsant effects in both tests, suggesting their potential as new anticonvulsants .

Table 1: Anticonvulsant Activity of 6-Amino-1,4-Oxazepane Derivatives

| Compound | MES Test Activity | PTZ Test Activity |

|---|---|---|

| N-H derivative | Moderate | Moderate |

| N-Methyl derivative | Moderate | Moderate |

| N-n-butyl derivative | Moderate | Moderate |

Anticancer Activity

The anticancer potential of 6-phenyl-1,4-oxazepane has been investigated through various studies. For instance, a derivative demonstrated significant cytotoxicity against multiple human cancer cell lines with IC50 values indicating effective inhibition of cell proliferation. Notably, the compound exhibited high selectivity towards renal cancer cells .

Table 2: Anticancer Activity of 6-Phenyl-1,4-Oxazepane Derivatives

| Cell Line | IC50 Value (µM) |

|---|---|

| Human Cervical (HeLa) | 9.27 |

| Human Renal (RXF 486) | 1.143 |

| Human Ovarian (OVXF 899) | 2.76 |

The biological activity of 6-phenyl-1,4-oxazepane is believed to be mediated through its interaction with specific molecular targets. These include:

- Receptors : The compound may act as a ligand for various receptors involved in neurotransmission and cellular signaling.

- Enzymes : It has been suggested that it may inhibit certain enzymes linked to cancer progression and seizure activity.

Case Studies

A significant study focused on the synthesis and evaluation of various derivatives of 6-amino-1,4-oxazepane concluded that these compounds could serve as promising candidates for further development as anticonvulsants. The results from both MES and PTZ tests highlighted their efficacy in modulating seizure activity .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-phenyl-1,4-oxazepane, and what experimental conditions are critical for optimizing yield?

- Methodology :

- Multi-step synthesis often involves ring-closing reactions (e.g., via intramolecular cyclization of amino alcohols or thiols) and functional group modifications. For example, phosphine-catalyzed [4+2] annulation reactions have been used for oxazepane derivatives .

- Critical parameters include temperature control (e.g., 20–80°C), solvent selection (DMF, THF), and catalysts (e.g., sodium hydride for deprotonation) .

- Yield optimization requires monitoring reaction progress via HPLC or TLC and purification via column chromatography .

Q. How can researchers structurally characterize 6-phenyl-1,4-oxazepane using spectroscopic techniques?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : H and C NMR identify ring conformation and substituent positions (e.g., phenyl group at C6). Coupling constants reveal stereochemistry .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular formula (e.g., CHNO) and fragmentation patterns .

- X-ray Crystallography : Resolves crystal packing and bond angles, critical for validating computational models .

Q. What preliminary biological assays are suitable for evaluating 6-phenyl-1,4-oxazepane’s activity?

- Methodology :

- In vitro receptor binding assays : Screen for GABA receptor affinity (common for benzodiazepine analogs) using radioligand displacement .

- Cell viability assays : Test cytotoxicity (e.g., MTT assay) in neuronal cell lines to rule off-target effects .

Advanced Research Questions

Q. How do substituents on the oxazepane ring influence pharmacological activity and metabolic stability?

- Methodology :

- Structure-Activity Relationship (SAR) : Compare analogs (e.g., 7-cyclopropyl or thiazepane derivatives) via in vitro assays. For example, cyclopropyl groups enhance metabolic stability by reducing cytochrome P450 oxidation .

- Pharmacokinetic profiling : Use LC-MS/MS to measure plasma half-life and metabolite formation in animal models .

Q. What computational strategies predict 6-phenyl-1,4-oxazepane’s binding mode to neurological targets?

- Methodology :

- Molecular docking : Simulate interactions with GABA receptors (PDB ID: 6HUO) using software like AutoDock Vina. Focus on hydrophobic pockets accommodating the phenyl group .

- Molecular Dynamics (MD) : Assess binding stability over 100-ns simulations to identify key residue interactions (e.g., π-stacking with His102) .

Q. How can researchers resolve contradictions in reported synthetic yields of 6-phenyl-1,4-oxazepane derivatives?

- Methodology :

- Reaction reproducibility : Standardize reagent purity (e.g., anhydrous solvents) and exclude oxygen/moisture using Schlenk lines .

- Data cross-validation : Compare results with independent studies (e.g., phosphine-catalyzed vs. thermal cyclization routes) and quantify side products via GC-MS .

Q. What catalytic systems improve enantioselectivity in asymmetric synthesis of 6-phenyl-1,4-oxazepane?

- Methodology :

- Chiral ligands : Test BINOL-derived phosphoric acids or Jacobsen catalysts for enantiomeric excess (ee) >90% .

- Kinetic resolution : Monitor ee via chiral HPLC and optimize reaction time to minimize racemization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.